4-[2-(1H-pyrazol-1-yl)ethyl]piperidine is a chemical compound that integrates a piperidine ring with a pyrazole moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The piperidine ring is known for its presence in various pharmacologically active compounds, while the pyrazole group contributes to the biological activity of the molecule.
4-[2-(1H-pyrazol-1-yl)ethyl]piperidine belongs to the class of piperidine derivatives, which are often utilized in drug design due to their ability to interact with biological targets. The pyrazole component further categorizes it within nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.
The synthesis of 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine can be achieved through several methods, including:
Specific conditions for synthesis may include:
The molecular structure of 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine consists of:
The molecular formula is , and its molecular weight is approximately 194.25 g/mol. The compound's structural representation can be visualized using molecular modeling software, highlighting the spatial arrangement of atoms and functional groups.
4-[2-(1H-pyrazol-1-yl)ethyl]piperidine can undergo various chemical reactions:
Reactions involving this compound may require specific conditions such as:
These conditions enhance reaction efficiency and yield.
The mechanism of action for 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine primarily involves its interaction with biological receptors. It may act on:
Research has shown that derivatives of this compound exhibit varying degrees of receptor affinity and selectivity, indicating potential therapeutic applications in pain management and inflammation control .
Relevant analyses such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are used to confirm purity and structural integrity during synthesis .
4-[2-(1H-pyrazol-1-yl)ethyl]piperidine has several potential applications in scientific research:
The deliberate fusion of piperidine and pyrazole motifs evolved from parallel advancements in heterocyclic chemistry and target validation. Pyrazole gained prominence in the 1980s–1990s as a bioisostere for imidazole, offering metabolic stability while retaining hydrogen-bonding capabilities. Its incorporation into pharmaceuticals accelerated with COX-2 inhibitors (e.g., celecoxib) and kinase modulators (e.g., crizotinib), demonstrating clinical viability [6] [7]. Concurrently, piperidine featured prominently in CNS drugs and enzyme inhibitors due to its conformational flexibility and basicity.
The strategic hybridization of these systems emerged in early 2000s oncology and CNS programs, exemplified by kinase inhibitors like ruxolitinib (JAK1/2) and axitinib (VEGFR), where pyrazole anchored ATP-binding site interactions while piperidine enabled solubility or auxiliary binding. 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine formalizes this synergy through an ethylene linker, optimizing spatial orientation between the hydrogen-bond-accepting pyrazole and the protonatable piperidine. This scaffold’s synthetic tractability—enabled by nucleophilic substitution at pyrazole N1 and piperidine N4—facilitated rapid exploration of SAR in early anticancer and antimicrobial leads [4] [7]. Key milestones include:
The pharmacological relevance of 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine stems from discrete yet complementary contributions of its constituent moieties:
Electrophilic substitution at C4 for derivatization [6]
Piperidine Unit: Provides three-dimensional flexibility and basicity (pKa ~10.5), enabling:
Cation-π or ionic interactions with Asp/Glu residues [7]
Ethylene Linker: Balances rigidity and rotational freedom, optimizing distance between pharmacophores (≈5.2 Å between piperidine N and pyrazole N2). This spacer length permits simultaneous engagement of discontinuous binding sites—critical for allosteric kinase inhibition or GPCR modulation [9].
Table 1: Molecular Properties of 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₀H₁₇N₃ | Balanced carbon/nitrogen ratio |
Molecular Weight | 179.27 g/mol | Optimal for CNS penetration |
Hydrogen Bond Acceptors | 3 | Target engagement capability |
Hydrogen Bond Donors | 1 (piperidine NH) | Solubility and binding interactions |
Calculated logP (cLogP) | 1.8–2.2 | Moderate lipophilicity |
Topological Polar Surface Area | 24–28 Ų | Enhanced membrane permeability |
Rotatable Bonds | 3 | Conformational flexibility |
Source: Computational data derived from [1] [8]
4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine has emerged as a privileged scaffold in hit generation and lead optimization due to three strategic advantages:
Table 2: Representative Piperidine-Pyrazole Hybrids in Drug Discovery
Compound | Therapeutic Area | Key Structural Features |
---|---|---|
4-[(4-Methyl-1H-pyrazol-1-yl)methyl]piperidine [5] | Kinase inhibition | Methylpyrazole for metabolic stability |
4-(2-Pyrrolidin-1-ylethyl)pyridine [10] | Neuropharmacology | Pyridine variant for H-bonding enhancement |
2-(1H-Pyrazol-1-yl)pyridine [2] | Antimicrobials | Planar biaryl-like motif for DNA intercalation |
4-(2-Thienyl)piperidine | Antipsychotics (analog) | Heteroaromatic substitution for target selectivity |
Commercial availability as an "early discovery chemical" (e.g., Sigma-Aldrich CPR program) further accelerates hit-to-lead progression, allowing medicinal chemists to bypass complex synthetic routes [1]. The scaffold’s balanced properties—molecular weight <300 Da, moderate lipophilicity, and polar surface area <30 Ų—align with guidelines for CNS-permeable agents and oral bioavailability, making it particularly valuable for neurotherapeutic and anticancer programs [1] [7].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: